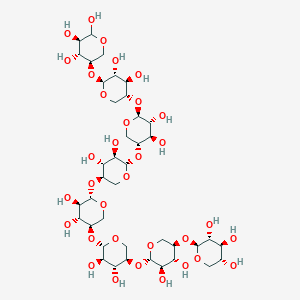
Xylooctaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylooctaose can be synthesized through the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls . The hydrolysis process involves the use of enzymes such as endo-xylanases and β-xylosidases, which break down xylan into xylooligosaccharides of varying lengths, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrothermal pretreatment of lignocellulosic biomass, such as sugarcane bagasse and straw . This process optimizes the conditions for maximum xylooligosaccharide production, including this compound, by using a central composite rotational design in conjunction with response surface methodology .
Chemical Reactions Analysis
Types of Reactions
Xylooctaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using endo-xylanases and β-xylosidases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding sugar alcohol.
Major Products Formed
Hydrolysis: Produces shorter xylooligosaccharides and xylose.
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Produces sugar alcohols from this compound.
Scientific Research Applications
Xylooctaose has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate for studying the activity of xylanases and other glycoside hydrolases.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Potential use in developing functional foods and nutraceuticals aimed at improving gut health.
Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
Xylooctaose exerts its effects primarily through its prebiotic properties. It selectively stimulates the growth and activity of beneficial intestinal bacteria, such as Bifidobacterium and Lactobacillus . These bacteria ferment this compound to produce short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .
Comparison with Similar Compounds
Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotriose: A trisaccharide composed of three xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Uniqueness of Xylooctaose
This compound is unique due to its longer chain length compared to other xylooligosaccharides, which may result in different prebiotic effects and fermentation profiles . Its ability to promote the growth of specific beneficial bacteria makes it a valuable compound for developing functional foods and nutraceuticals aimed at improving gut health .
Properties
Molecular Formula |
C40H66O33 |
|---|---|
Molecular Weight |
1074.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C40H66O33/c41-9-1-60-34(26(51)17(9)42)68-11-3-62-36(28(53)19(11)44)70-13-5-64-38(30(55)21(13)46)72-15-7-66-40(32(57)23(15)48)73-16-8-65-39(31(56)24(16)49)71-14-6-63-37(29(54)22(14)47)69-12-4-61-35(27(52)20(12)45)67-10-2-59-33(58)25(50)18(10)43/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33?,34+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
COQWSOCJXGVOAE-JXZHDXSJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6CO[C@H]([C@@H]([C@H]6O)O)O[C@@H]7CO[C@H]([C@@H]([C@H]7O)O)O[C@@H]8COC([C@@H]([C@H]8O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)OC8COC(C(C8O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















